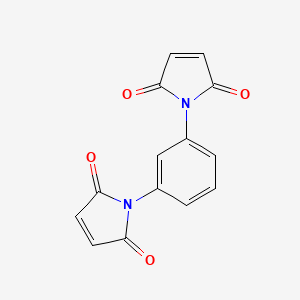
N,N'-1,3-Phenylenedimaleimide
Cat. No. B1679350
Key on ui cas rn:
3006-93-7
M. Wt: 268.22 g/mol
InChI Key: IPJGAEWUPXWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04154737
Procedure details


A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water-cooled condenser. A solution of m-phenylenediamine (0.46 mole), triethylamine (0.16 mole) (except in Example 7), and 100 ml acetone was added over a 15-30 minute period to a solution of maleic anhydride (0.98 mole) in 300 ml acetone. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. The metal salt (0.1 or 0.01 mole per 1 mole of the diamine) and acetic anhydride (1.2 moles) were added all at once and the temperature raised to 50° C. and maintained for 3 hours. At this time 300 ml water were added and the mixture was cooled. The precipitated product was collected by vacuum filtration, washed with water and dried for 12 hours at 60° C. in a vacuum oven. The yields of recovered solids and N,N'-m-phenylenedimaleimide, based on m-phenylenediamine, obtained are shown in the tables. Liquid chromatographic yield data for the dimaleimide are accurate to ±4%. The results are presented in Table 1.





[Compound]
Name
diamine
Quantity
1 mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C(N(CC)CC)C.[C:16]1(=[O:22])O[C:19](=[O:20])[CH:18]=[CH:17]1.C(O[C:27](=[O:29])[CH3:28])(=O)C.[CH3:30][C:31](C)=[O:32]>O>[C:1]1([N:8]2[C:16](=[O:22])[CH:17]=[CH:18][C:19]2=[O:20])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[C:27](=[O:29])[CH:28]=[CH:30][C:31]2=[O:32])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.46 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
|
Name
|
|
|
Quantity
|
0.16 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.98 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
diamine
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A glass flask was equipped with a thermometer, mechanical paddle stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed during that time
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised to 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 12 hours at 60° C. in a vacuum oven
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
